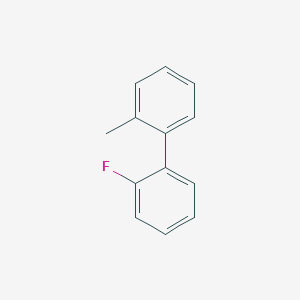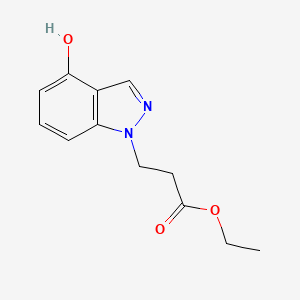
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.
Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.
Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.
Chemical Reactions Analysis
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(imidazol-1-yl)propanoate: This compound has a similar ester group but features an imidazole ring instead of an indazole ring.
Ethyl acetate: A simple ester with a similar ethyl group but lacks the indazole ring structure.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other esters and heterocyclic compounds.
Properties
CAS No. |
923606-41-1 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3 |
InChI Key |
XZYMJKKEJJMOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



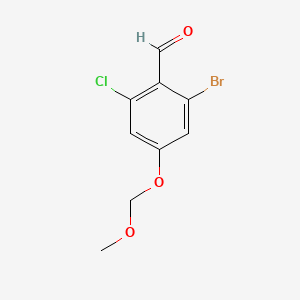
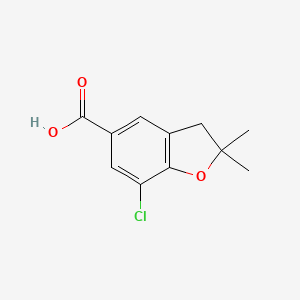
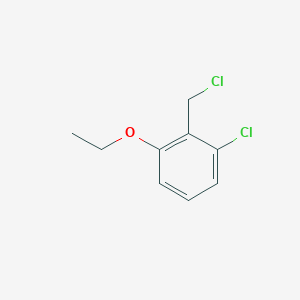
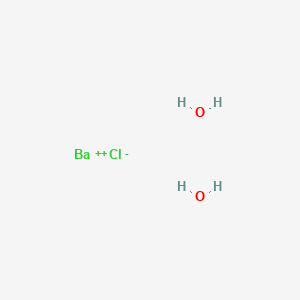

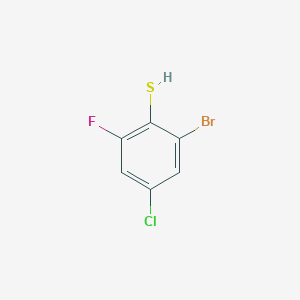
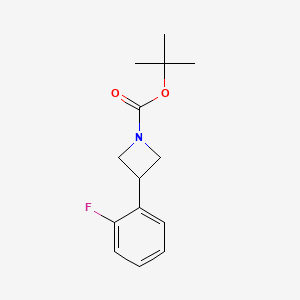
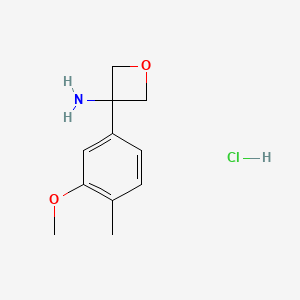
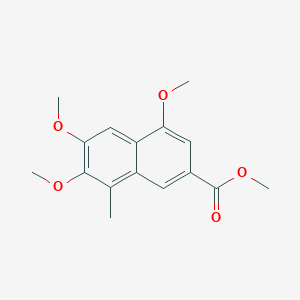
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)

![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
